Atorvastatin lysine
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Overview
Description
Atorvastatin lysine is a derivative of atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. This compound, like other statins, works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin lysine involves several steps, starting from the basic structure of atorvastatin. One common method involves the Paal-Knorr synthesis, which is used to create the pyrrole ring, a key component of atorvastatin . The process includes the following steps:
Formation of the Pyrrole Ring: This is achieved through the reaction of a diketone with an amine.
Addition of Side Chains: Various side chains are added to the pyrrole ring through a series of chemical reactions, including alkylation and acylation.
Formation of this compound: The final step involves the reaction of atorvastatin with lysine to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin lysine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .
Scientific Research Applications
Atorvastatin lysine has a wide range of scientific research applications, including:
Mechanism of Action
Atorvastatin lysine exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps to prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Atorvastatin lysine is similar to other statins, such as:
Simvastatin: Another widely used statin that also inhibits HMG-CoA reductase but has a different chemical structure.
Rosuvastatin: Known for its high potency and long half-life, making it effective at lower doses.
Lovastatin: One of the first statins to be developed, with a natural origin from fungal metabolites.
Uniqueness
This compound is unique in its specific chemical structure, which allows for a high degree of efficacy in lowering LDL cholesterol levels. Its lysine derivative form may also offer improved pharmacokinetic properties, such as better absorption and bioavailability .
Properties
CAS No. |
609843-23-4 |
---|---|
Molecular Formula |
C39H49FN4O7 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1 |
InChI Key |
OGVHFUBTPHZMJC-KLMFVFGRSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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